

Introduction: The Quest for Conformational Control in Peptide Design

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Compound of Interest

Compound Name: *Boc-aib-osu*

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In the landscape of modern therapeutics and biomaterials, peptides represent a class of molecules with immense potential, offering high specificity and biological activity. However, their inherent conformational flexibility often leads to reduced receptor affinity and susceptibility to proteolytic degradation. A key strategy to overcome these limitations is to constrain the peptide backbone into a stable, bioactive conformation. The α -helix is a fundamental and prevalent secondary structure in proteins, crucial for mediating protein-protein interactions.[1] Inducing and stabilizing helical structures in synthetic peptides is therefore a primary goal in peptide engineering and drug design.

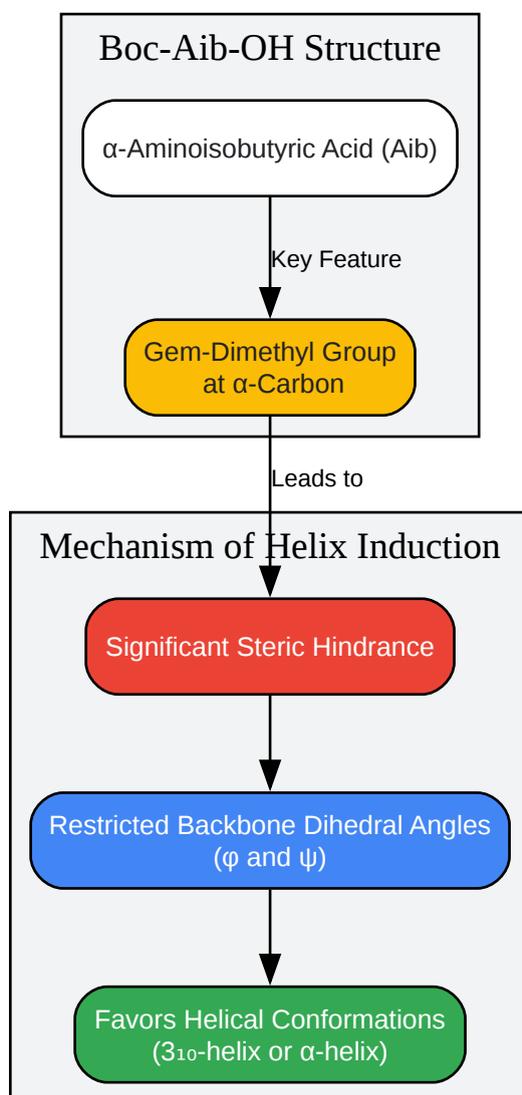
Among the various tools available to peptide chemists, the non-proteinogenic amino acid α -aminoisobutyric acid (Aib) stands out as a powerful helix inducer.[2][3][4] Unlike the 20 canonical amino acids, Aib possesses a unique gem-dimethyl group at its α -carbon.[5] This structural feature imposes severe steric constraints on the peptide backbone, restricting the available Ramachandran angles (ϕ , ψ) to those predominantly found in helical structures, such as the 3_{10} -helix and the α -helix.[4][6][7] The incorporation of N-terminally protected Boc-Aib-OH into a peptide sequence is a robust and reliable method to enforce this conformational rigidity, leading to peptides with enhanced metabolic stability, improved membrane permeability, and often, higher biological activity.[2][5]

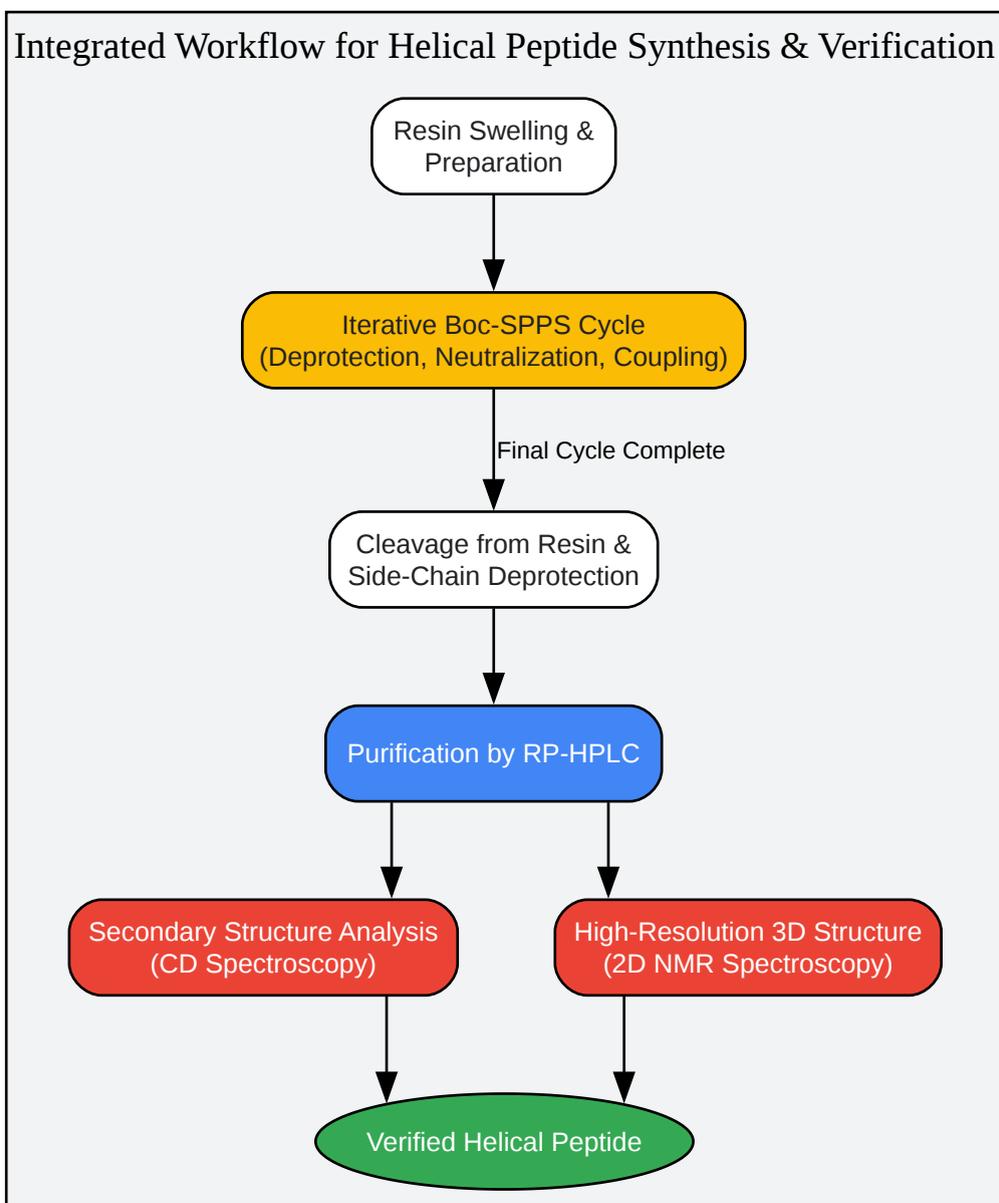
This guide serves as a comprehensive technical resource for researchers, providing both the theoretical underpinnings and detailed experimental protocols for using Boc-Aib-OH in solid-phase peptide synthesis to generate and verify helical peptides.

The Mechanism: How Aib Enforces Helicity

The remarkable ability of Aib to promote helical structures stems directly from its unique α,α -disubstituted nature. The presence of two methyl groups on the α -carbon creates significant steric hindrance, a phenomenon sometimes referred to as the Thorpe-Ingold effect. This crowding dramatically limits the rotational freedom around the N-C α (ϕ) and C α -C (ψ) bonds of the peptide backbone.

While standard L-amino acids can adopt a wide range of ϕ/ψ angles, allowing for various secondary structures like β -sheets and random coils, the Aib residue is sterically confined to a much smaller region of the Ramachandran plot, specifically the regions corresponding to right-handed and left-handed helices.[7] Since peptides are typically built from L-amino acids which favor right-handed helices, the incorporation of the achiral Aib residue strongly promotes the formation of right-handed 3_{10} - or α -helical structures.[2][8]





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Address: 3281 E Guasti Rd

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